2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
描述
属性
IUPAC Name |
2-methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-10-6-3-9-2-5(8(12)13)7(6)11-4/h2-3H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHNXMPWTWKMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783316-61-9 | |
| Record name | 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
科学研究应用
2-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes due to its unique structural properties.
作用机制
The mechanism by which 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact mechanisms can vary depending on the biological system and the specific application.
相似化合物的比较
Comparison with Similar Compounds
The structural and functional properties of 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid are best understood through comparisons with analogs, including positional isomers, derivatives with varying substituents, and related heterocyclic systems. Below is a detailed analysis:
Substituent Variations on the Imidazo[4,5-c]pyridine Core
Positional Isomers and Core Modifications
Heterocyclic Systems with Related Functionality
Key Findings and Implications
Hydrochloride salts (e.g., ) improve solubility, critical for drug formulation.
Structural Isomerism :
- Positional changes (e.g., carboxylic acid at C2 vs. C7) drastically alter hydrogen-bonding capacity and biological target interactions .
- Core modifications (e.g., imidazo[4,5-b] vs. [4,5-c]) influence electronic environments and binding selectivity .
Fluorescence and Material Science :
- IPCA and TPCA derivatives demonstrate superior photoluminescence due to extended conjugation and aggregation effects, unlike the target compound, which lacks such properties .
Synthetic Accessibility :
- Derivatives like 2-(2-trifluoromethyl-phenyl)-3H-imidazo[4,5-c]pyridine-7-carboxylic acid ethyl ester (70% yield, ) highlight efficient condensation methods applicable to structural analogs.
生物活性
2-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features an imidazo[4,5-c]pyridine core with a carboxylic acid functional group at the 7-position and a methyl group at the 2-position. Its molecular formula is with a molecular weight of approximately 177.16 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549) cells.
- Antimicrobial Activity : Studies have indicated potential efficacy against bacterial and fungal pathogens.
- GABA A Receptor Modulation : It acts as a positive allosteric modulator of GABA A receptors, enhancing neurotransmitter activity .
The biological effects of this compound are attributed to its interaction with multiple cellular targets:
- Cellular Pathways : The compound influences pathways related to cell proliferation and apoptosis, particularly in cancerous cells. For instance, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in tumor cells .
- Receptor Interaction : Its role as a GABA A receptor modulator suggests potential applications in neuropharmacology by affecting neuronal excitability and neurotransmission.
Anticancer Activity
A study by Puskullu et al. reported that derivatives of imidazo[4,5-c]pyridine exhibited cytotoxicity against the MCF-7 cell line with IC50 values ranging from 0.082 µM to higher concentrations depending on structural modifications. The most potent derivative had an IC50 value of 8.6 nM when tested in combination with temozolomide on various tumor cell lines, indicating enhanced efficacy through combination therapy .
Antimicrobial Properties
Research has demonstrated that the compound possesses antimicrobial properties against several pathogens. For example, it has been evaluated for its effectiveness against gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imidazo[4,5-c]pyridine | Parent structure without methyl and carboxylic acid | Limited activity |
| 2-Methylimidazole | Simpler imidazole derivative | Antimicrobial activity |
| 1H-Imidazo[4,5-c]quinoline-7-carboxylic acid | Quinoline core structure | Enhanced anticancer properties |
The presence of both the methyl and carboxylic acid groups in this compound significantly enhances its reactivity and biological activity compared to its analogs.
常见问题
Q. What are the standard synthetic routes for 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic/basic conditions. For example, carboxylation via carbon dioxide under high pressure or palladium-catalyzed cross-coupling reactions can introduce the carboxylic acid group at the 7-position . Yield optimization requires adjusting temperature, solvent (e.g., DMF or water), and reaction time, with purification often achieved via preparative HPLC .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography to confirm fused bicyclic geometry and substituent positions .
- NMR spectroscopy (e.g., ¹H and ¹³C) to identify methyl group (δ ~1.40 ppm) and carboxylic acid protons .
- Infrared (IR) spectroscopy to detect carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Advanced Research Questions
Q. What role does the carboxylic acid group at the 7-position play in biological activity?
The carboxylic acid enhances binding affinity with enzymes (e.g., kinases) via hydrogen bonding and ionic interactions. Structural analogs lacking this group, such as 7-methyl-3H-imidazo[4,5-b]pyridine, show reduced tuberculostatic activity, highlighting its critical role in target engagement . Positional isomers (e.g., 2-carboxylic acid derivatives) exhibit distinct pharmacological profiles, emphasizing the importance of regiochemistry .
Q. How do computational methods like DFT aid in understanding electronic properties?
Density Functional Theory (DFT) calculations predict vibrational energy levels, potential energy distribution, and charge density maps. For example, studies on methyl-substituted analogs reveal that electron-withdrawing groups (e.g., -COOH) at the 7-position increase electrophilicity, influencing reactivity in nucleophilic substitution reactions .
Q. What are common challenges in optimizing reaction yields during synthesis?
Key challenges include:
- Low cyclization efficiency due to steric hindrance from the methyl group at the 2-position. Microwave-assisted synthesis can improve yields by 15-20% compared to traditional heating .
- Purification difficulties caused by polar byproducts. Reverse-phase HPLC with acetonitrile/water gradients resolves these issues .
Q. How does the compound’s structure influence its interaction with biological targets like enzymes?
The imidazo[4,5-c]pyridine core acts as a rigid scaffold, positioning the methyl and carboxylic acid groups for hydrophobic and polar interactions. For instance, derivatives with trifluoromethyl substitutions (e.g., 2-(trifluoromethyl)- analogs) show enhanced binding to SIRT1 due to increased lipophilicity and metabolic stability .
Q. Are there contradictory findings regarding the biological activities of structural analogs?
Yes. While some studies report potent cAMP PDE III inhibition for imidazo[4,5-b]pyridine derivatives (IC₅₀ ~10 nM), others show reduced activity when the methyl group is relocated from the 2- to 6-position. These discrepancies highlight the need for systematic SAR studies to map substituent effects .
Q. What analytical techniques resolve structural ambiguities in derivatives?
- High-resolution mass spectrometry (HR-MS) confirms molecular formulas (e.g., C₈H₈N₃O₂ for the parent compound) .
- 2D NMR (COSY, HSQC) distinguishes regioisomers by correlating proton and carbon shifts .
- X-ray crystallography resolves tautomeric forms of the imidazole ring, critical for understanding redox behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
